molecular formula C22H25N5O2S2 B2725099 N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189730-60-6

N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2725099
CAS No.: 1189730-60-6
M. Wt: 455.6
InChI Key: LNFCNONKJLXSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a fused thieno-triazolo-pyrimidinone core. The structure features an isopentyl (3-methylbutyl) substituent at position 4 of the pyrimidinone ring and a 2-ethylphenyl group attached to the acetamide moiety. This compound belongs to a class of sulfur-linked heterocycles, which are frequently explored for their bioactivity, particularly in antimicrobial and enzyme-inhibitory applications . Its synthesis likely involves alkylation of a thiol-substituted triazolo-pyrimidinone intermediate with a chloroacetamide derivative, a method analogous to procedures described for structurally related compounds .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-4-15-7-5-6-8-16(15)23-18(28)13-31-22-25-24-21-26(11-9-14(2)3)20(29)19-17(27(21)22)10-12-30-19/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCNONKJLXSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of thieno[2,3-e][1,2,4]triazolo derivatives known for their potential therapeutic applications in various fields, including oncology and infectious diseases.

Chemical Structure and Properties

The compound features a thieno-triazolo-pyrimidine core structure with significant modifications that enhance its biological activity. The presence of the ethylphenyl and isopentyl groups contributes to its lipophilicity and potentially influences its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds similar to this compound show IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cell lines. These compounds induce apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage .

Antimicrobial Activity

Thieno-triazolo derivatives have also been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways. Preliminary data suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 (µM)Mechanism of Action
AntitumorGlioblastoma<0.01Induction of apoptosis
AntitumorBreast adenocarcinoma<0.01Induction of apoptosis
AntimicrobialStaphylococcus aureus0.5Disruption of cell membrane integrity
AntimicrobialEscherichia coli0.75Inhibition of metabolic pathways

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on various thieno-triazolo derivatives showed that this compound exhibited potent cytotoxicity against glioblastoma multiforme cells with an IC50 value significantly lower than traditional chemotherapeutics like etoposide. The study highlighted the compound's ability to induce oxidative stress leading to apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thieno-triazolo-pyrimidinone core, isopentyl chain, and 2-ethylphenyl group. Below is a comparative analysis with key analogs:

Compound Name / ID Core Structure Substituents Key Differences
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone - 4-isopentyl
- 2-ethylphenyl acetamide
Reference compound for comparison
2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Thieno-triazolo-pyrimidinone - 4-butyl
- 5-chloro-2-methylphenyl acetamide
Shorter alkyl chain (butyl vs. isopentyl); chloro-substituted aryl group enhances lipophilicity and bioactivity
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide Benzo-thieno-pyrimidine - Ethyl at position 3
- Mesityl (2,4,6-trimethylphenyl) acetamide
Hexahydrobenzo ring increases rigidity; mesityl group improves steric hindrance
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Benzo-thieno-pyrimidine - 4-methoxyphenyl at position 3
- 2-isopropylphenyl acetamide
Methoxy group enhances electronic interactions; isopropylphenyl increases hydrophobicity

Key Observations :

  • Aryl Substituents : The 2-ethylphenyl group balances hydrophobicity and steric effects, whereas analogs with chlorophenyl or methoxyphenyl groups exhibit altered electronic profiles (e.g., electron-withdrawing vs. electron-donating effects).
  • Core Modifications: Hexahydrobenzo-thieno-pyrimidine cores (e.g., ) introduce conformational rigidity, which may enhance target binding but reduce synthetic accessibility compared to the non-fused triazolo-pyrimidinone system in the target compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide?

The synthesis involves multi-step reactions starting with the formation of the thieno-triazolo-pyrimidinone core, followed by functionalization with isopentyl and thioacetamide groups. Key steps include:

  • Core formation : Cyclization of thiophene and triazole precursors under controlled pH (6–8) and temperature (60–80°C) to ensure regioselectivity .
  • Thioether linkage : Coupling the core with 2-((ethylphenyl)thio)acetamide via nucleophilic substitution, using polar aprotic solvents like dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular ion validation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable) .

Q. What initial biological assays are suitable for screening this compound?

Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Kinase Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR, VEGFR) due to the triazolo-pyrimidine scaffold’s ATP-binding affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Synthesize analogs with modified isopentyl (e.g., linear vs. branched alkyl), thioether (e.g., aryl vs. alkyl), or acetamide groups .
  • Activity Mapping : Test analogs in kinase inhibition and cytotoxicity assays to identify critical pharmacophores .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Purity Validation : Re-test compounds with conflicting results using HPLC and NMR to rule out batch variability .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., solvent residues, temperature fluctuations) .

Q. What computational strategies are effective for target identification and mechanism elucidation?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or microbial enzymes .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes (e.g., RMSD, binding free energy) over 100-ns trajectories .
  • Pharmacophore Modeling : Generate 3D pharmacophores using MOE to guide analog design .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Solubility : Shake-flask method in PBS or simulated gastric fluid; quantify via UV-Vis spectroscopy .
  • Plasma Stability : Incubate with human/rat plasma (37°C); analyze metabolites using LC-MS .

Q. What methodologies optimize reaction yields during scale-up synthesis?

  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency in thioether formation .
  • DoE Optimization : Vary temperature, solvent ratio, and catalyst loading to identify Pareto-optimal conditions .

Q. How can the mechanism of action be validated in cellular models?

  • Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to putative kinase targets .
  • Gene Knockdown : siRNA silencing of suspected targets (e.g., EGFR) to assess resistance in cytotoxicity assays .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. What strategies assess in vivo efficacy and toxicity?

  • Rodent Models : Xenograft studies (e.g., subcutaneous tumors) with dosing regimens (10–50 mg/kg, oral/i.p.) .
  • Pharmacokinetics (PK) : Plasma concentration-time profiles (Cmax, AUC) via LC-MS/MS .
  • Toxicology : Histopathology and serum biomarkers (ALT, AST, creatinine) after 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.